2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Catalog No.
S671153
CAS No.
25625-57-4
M.F
C9H7BrF3NO
M. Wt
282.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

CAS Number

25625-57-4

Product Name

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C9H7BrF3NO

Molecular Weight

282.06 g/mol

InChI

InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2,(H,14,15)

InChI Key

OSKNAKFZYROIOL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CBr)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CBr)C(F)(F)F

Currently Available Information:

  • While resources like PubChem () and chemical suppliers acknowledge its existence, there is no mention of its use in published scientific research.

This doesn't necessarily negate its potential applications, but it suggests that research on this specific molecule is limited or not widely published.

Further Exploration:

Here are some suggestions for further exploration:

  • Chemical structure analysis: Analyze the structure of the molecule to see if it has any functional groups or properties that might be relevant to a particular research field. For example, the presence of a trifluoromethyl group can affect a molecule's interaction with biological systems.
  • Patent searches: Search for patents mentioning 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Patents sometimes disclose potential applications of new compounds before they are published in scientific literature.
  • Contacting chemical suppliers: Some chemical suppliers might have additional information on the use of this molecule, although they might not be able to share specifics due to confidentiality agreements.

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H7BrF3NOC_9H_7BrF_3NO. It is classified as a bromoacetamide derivative, notable for the presence of a trifluoromethyl group attached to the phenyl ring. This structural feature contributes to its unique chemical properties and potential biological activities. The compound is characterized by its moderate lipophilicity and high drug-likeness, making it a subject of interest in medicinal chemistry and drug development.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation: The compound can undergo oxidation to yield corresponding amides or carboxylic acids.
  • Reduction: Reduction reactions can convert the amide group to an amine .

These reactions are facilitated by the bromonium ion intermediate formed during its interactions, which enhances its reactivity towards various nucleophiles.

The biological activity of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide is primarily attributed to its interactions with specific enzymes and proteins. Compounds featuring trifluoromethyl groups have been shown to enhance drug potency against certain targets, including reverse transcriptase. The compound influences cellular processes by modulating signaling pathways, gene expression, and metabolic activities. Its ability to form bromonium ions allows it to interact with biomolecules effectively, leading to significant biochemical transformations.

Mechanism of Action

The mode of action involves the formation of a bromonium ion intermediate that is susceptible to nucleophilic attack by biomolecules such as carboxylic acids. This mechanism plays a crucial role in its biochemical interactions and subsequent cellular effects.

The synthesis of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the bromination of N-[3-(trifluoromethyl)phenyl]acetamide. A common synthetic route includes:

  • Starting Material: N-[3-(trifluoromethyl)phenyl]acetamide.
  • Bromination: Treating the starting material with bromine (Br2Br_2) in a solvent such as acetic acid or dichloromethane.
  • Reaction Conditions: Conducting the reaction at controlled temperatures (0-5°C) to ensure selective bromination.
  • Isolation: Purifying the product through recrystallization or column chromatography .

This method provides a high yield of the desired compound while maintaining structural integrity.

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new therapeutics targeting specific enzymes or pathways.
  • Chemical Research: It can be utilized in synthetic organic chemistry for constructing more complex molecules through its reactive functional groups.
  • Biochemical Studies: The compound's interactions with biomolecules make it valuable for studying enzyme mechanisms and cellular functions.

Research into the interaction of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide with biological macromolecules has revealed its capacity to influence enzyme activity and cellular signaling pathways. For instance, its ability to form intermediates that interact with nucleophiles is critical for understanding its role in biochemical transformations and potential therapeutic effects.

Several compounds share structural similarities with 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide, including:

Compound NameSimilarityCAS Number
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide1.003823-19-6
N-(4-(Trifluoromethyl)phenyl)pivalamide0.8225617-34-9
N-(3-(Trifluoromethyl)phenyl)isobutyramide0.821939-27-1
2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide0.803792-04-9
2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide0.7924522-30-3

Uniqueness

The unique features of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide stem from its specific bromination pattern and trifluoromethyl substitution, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to engage in nucleophilic substitution reactions while maintaining stability under various conditions sets it apart from other derivatives within this category .

XLogP3

3.4

Wikipedia

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Dates

Last modified: 08-15-2023

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